molecular formula C48H50ClN5O3 B078518 Rhodanile blue CAS No. 14969-56-3

Rhodanile blue

Cat. No.: B078518
CAS No.: 14969-56-3
M. Wt: 778.4 g/mol
InChI Key: UYQVPCFMVWEDCA-UHFFFAOYSA-M
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Description

Rhodanile blue: is a complex organic compound that belongs to the class of xanthylium dyes. These compounds are known for their vibrant colors and are often used in various applications such as biological staining, fluorescence microscopy, and as pH indicators.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodanile blue typically involves multiple steps:

    Formation of the xanthylium core: This can be achieved through the condensation of appropriate aromatic aldehydes with diethylamine under acidic conditions.

    Introduction of the benzo(a)phenoxazin-5-ylidene group: This step involves the reaction of the xanthylium core with a benzo(a)phenoxazin-5-ylidene derivative, often under basic conditions.

    Final coupling: The final step involves coupling the intermediate with a suitable phenyl isocyanate to introduce the carbonyl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products:

    Oxidation: N-oxides of the diethylamino groups.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a fluorescent dye in various chemical assays.
  • Acts as a pH indicator due to its color change properties.

Biology:

  • Employed in fluorescence microscopy for staining biological tissues.
  • Used in flow cytometry for cell sorting and analysis.

Medicine:

  • Investigated for potential use in photodynamic therapy for cancer treatment.
  • Used in diagnostic imaging techniques.

Industry:

  • Applied in the textile industry for dyeing fabrics.
  • Used in the production of colored inks and paints.

Comparison with Similar Compounds

    Rhodamine B: Another xanthylium dye with similar fluorescent properties.

    Fluorescein: A widely used fluorescent dye with applications in biology and medicine.

    Nile Red: A lipophilic stain used for detecting intracellular lipid droplets.

Uniqueness:

  • The presence of the benzo(a)phenoxazin-5-ylidene group in Rhodanile blue provides unique spectral properties, making it suitable for specific applications where other dyes may not be effective.
  • Its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties for specific uses.

Properties

IUPAC Name

[6-(diethylamino)-9-[2-[[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48N5O3.ClH/c1-7-51(8-2)31-21-24-38-42(27-31)55-43-28-32(52(9-3)10-4)22-25-39(43)46(38)35-18-14-16-20-37(35)48(54)50-41-30-45-47(36-19-15-13-17-34(36)41)49-40-26-23-33(29-44(40)56-45)53(11-5)12-6;/h13-30H,7-12H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQVPCFMVWEDCA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N=C5C=C6C(=NC7=C(O6)C=C(C=C7)N(CC)CC)C8=CC=CC=C85.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14969-56-3
Record name Rhodanile Blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14969-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanile Blue
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014969563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanile blue
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326193
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Record name 3,6-bis(diethylamino)-9-[2-[[[9-(diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]amino]carbonyl]phenyl]xanthylium chloride
Source European Chemicals Agency (ECHA)
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Record name RHODANILE BLUE
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